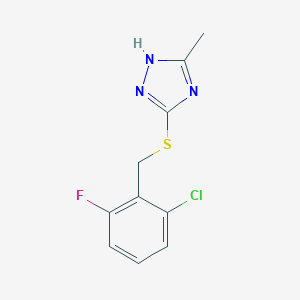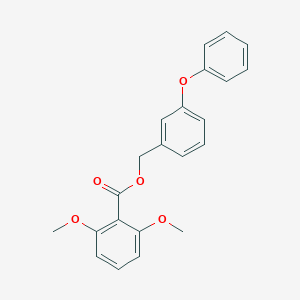
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is often referred to by its chemical formula, C13H10ClFN4S. In
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways that are involved in cell proliferation and survival. For example, one study found that this compound could inhibit the activity of the protein kinase Akt, which is known to promote cell survival and growth.
Biochemical and Physiological Effects
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and antioxidant effects. One study found that it could reduce inflammation in mice with colitis, a type of inflammatory bowel disease. Another study found that it could protect against oxidative stress in human liver cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide in lab experiments is its ability to selectively target certain enzymes or signaling pathways. This can help researchers to better understand the underlying mechanisms of various diseases and develop more targeted therapies. However, one limitation is that the compound may have off-target effects or interact with other molecules in unexpected ways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide. One area of interest is its potential as a therapeutic agent for other types of cancer, such as lung cancer or prostate cancer. Another area of interest is its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other molecules in the body.
Métodos De Síntesis
The synthesis of 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been described in several research papers. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form 2-chloro-6-fluorobenzyl azide. This intermediate is then reacted with 3-methyl-1H-1,2,4-triazole-5-thiol to form the final product, 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide.
Aplicaciones Científicas De Investigación
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for cancer treatment. In one study, this compound was found to inhibit the growth of human breast cancer cells in vitro. Another study found that it could induce apoptosis, or programmed cell death, in human leukemia cells.
Propiedades
Nombre del producto |
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide |
|---|---|
Fórmula molecular |
C10H9ClFN3S |
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H9ClFN3S/c1-6-13-10(15-14-6)16-5-7-8(11)3-2-4-9(7)12/h2-4H,5H2,1H3,(H,13,14,15) |
Clave InChI |
ONRZICXVEVLUKY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC2=C(C=CC=C2Cl)F |
SMILES canónico |
CC1=NC(=NN1)SCC2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)


![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)